

# (R)-4-Phenyloxazolidine-2-thione: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (R)-4-Phenyloxazolidine-2-thione

Cat. No.: B067424

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **(R)-4-Phenyloxazolidine-2-thione**, a pivotal chiral auxiliary in modern asymmetric synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and a functional overview of its application.

## Core Physical Properties

**(R)-4-Phenyloxazolidine-2-thione** is a white to off-white solid, notable for its role in stereoselective transformations. The following table summarizes its key physical and chemical properties.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NOS	
Molecular Weight	179.24 g/mol	[1]
Melting Point	Not available for (R)-thione; (R)-oxazolidinone: 131-133 °C (lit.)	[2][3]
Boiling Point	272.009 °C at 760 mmHg (for (S)-enantiomer)	[4]
Optical Rotation	[α] <sub>D</sub> -75±5° (c = 0.2 in chloroform)	
Assay	≥98.0%	
Enantiomeric Ratio	97.0:3.0 (LC)	
Flash Point	118.3 °C (for (S)-enantiomer)	
Solubility	Soluble in benzene and chloroform; insoluble in water.	[4]

## Spectroscopic Data

Detailed spectroscopic data for **(R)-4-Phenyloxazolidine-2-thione** is not readily available in public databases. However, based on its structure and data from analogous compounds such as (R)-4-phenyloxazolidin-2-one, the following spectral characteristics are expected:

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons of the phenyl group and the oxazolidine ring. The aromatic protons would appear as a multiplet in the range of δ 7.2-7.5 ppm. The methine proton at the C4 position, being adjacent to the phenyl group and nitrogen, is expected to resonate as a multiplet at approximately δ 5.0-5.5 ppm. The two diastereotopic protons on the C5 carbon of the oxazolidine ring would likely appear as two separate multiplets in the range of δ 4.0-4.8 ppm. The N-H proton signal is expected to be a broad singlet.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will exhibit distinct signals for each carbon atom. The thiocarbonyl carbon (C=S) is expected to have a characteristic chemical shift in the downfield region, typically around  $\delta$  180-200 ppm. The aromatic carbons will show signals between  $\delta$  125-140 ppm. The C4 and C5 carbons of the oxazolidine ring are anticipated to appear in the range of  $\delta$  50-80 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong absorption peak corresponding to the C=S (thione) stretching vibration is expected around 1200-1050  $\text{cm}^{-1}$ . The N-H stretching vibration should appear as a broad band in the region of 3400-3200  $\text{cm}^{-1}$ . Aromatic C-H stretching vibrations will be observed just above 3000  $\text{cm}^{-1}$ , while aliphatic C-H stretching will be seen just below 3000  $\text{cm}^{-1}$ . The C-O-C stretching of the oxazolidine ring will likely produce a strong band in the 1100-1000  $\text{cm}^{-1}$  region.

## Mass Spectrometry

In a mass spectrum, the molecular ion peak  $[M]^+$  for **(R)-4-Phenyloxazolidine-2-thione** would be observed at  $m/z = 179$ . The fragmentation pattern would likely involve the loss of the thione group and fragmentation of the oxazolidine ring.

## Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of **(R)-4-Phenyloxazolidine-2-thione**.

## Synthesis of (R)-4-Phenyloxazolidine-2-thione

This protocol is adapted from the synthesis of the analogous (S)-enantiomer.

- **Reaction Setup:** In a well-ventilated fume hood, dissolve (R)-phenylglycinol in a suitable solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Thionation:** Add carbon disulfide to the solution. The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to facilitate the

cyclization.

- **Heating:** Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Workup:** After cooling to room temperature, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **(R)-4-Phenyloxazolidine-2-thione**.

## Determination of Melting Point

- **Sample Preparation:** A small amount of the crystalline **(R)-4-Phenyloxazolidine-2-thione** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Measurement:** The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

## Measurement of Optical Rotation

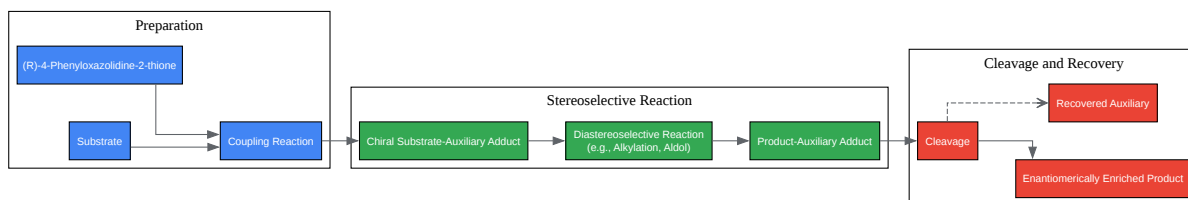
- **Solution Preparation:** Accurately weigh a sample of **(R)-4-Phenyloxazolidine-2-thione** and dissolve it in a known volume of a suitable solvent (e.g., chloroform) to achieve a specific concentration (e.g.,  $c = 0.2$ ).
- **Polarimetry:** The solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured using a sodium D line (589 nm) at a constant temperature (e.g., 20 °C).
- **Calculation:** The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$ , where  $\alpha$  is the observed rotation,  $l$  is the path length in decimeters, and  $c$  is the concentration in g/mL.

## Acquisition of Spectroscopic Data

- NMR Spectroscopy:
  - Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
  - Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.
- IR Spectroscopy:
  - Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
  - Alternatively, dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
  - Record the IR spectrum using an FTIR spectrometer over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Mass Spectrometry:
  - Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
  - Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
  - Analyze the resulting ions to obtain the mass-to-charge ratio ( $m/z$ ) and fragmentation pattern.

## Application in Asymmetric Synthesis

**(R)-4-Phenyloxazolidine-2-thione** serves as a chiral auxiliary, a powerful tool in asymmetric synthesis to control the stereochemical outcome of a reaction. The general workflow is depicted below.



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## References

- 1. chemscene.com [chemscene.com]
- 2. (R)-(-)-4-苯基-2-噁唑烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (R)-(-)-4-苯基-2-噁唑烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cas 190970-57-1|| where to buy (S)-4-phenyloxazolidine-2-thione [english.chemenu.com]
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